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2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-
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Overview
Description
“2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-” is a complex organic compound that belongs to the oxazine family. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of bromine, methyl, and phenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of bromine atoms at specific positions on the ring, often using bromine or N-bromosuccinimide (NBS) as reagents.
Methylation and Phenylation: Addition of methyl and phenyl groups through alkylation and arylation reactions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxazine diones with different functional groups, while substitution reactions can introduce various substituents at the bromine positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: The parent compound without bromine, methyl, or phenyl groups.
5,6-Dibromo-2H-1,3-Oxazine-2,4(3H)-dione: Lacks the methyl and phenyl groups.
6-Methyl-2H-1,3-Oxazine-2,4(3H)-dione: Lacks the bromine and phenyl groups.
Uniqueness
The presence of bromine, methyl, and phenyl groups in “2H-1,3-Oxazine-2,4(3H)-dione, 5,6-dibromodihydro-6-methyl-3-phenyl-” imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61386-89-8 |
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Molecular Formula |
C11H9Br2NO3 |
Molecular Weight |
363.00 g/mol |
IUPAC Name |
5,6-dibromo-6-methyl-3-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C11H9Br2NO3/c1-11(13)8(12)9(15)14(10(16)17-11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
RCGCLDUKCMPVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(C(=O)O1)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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